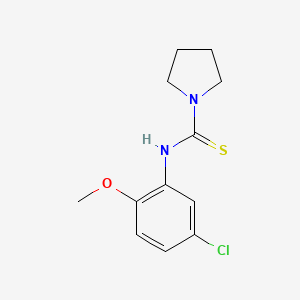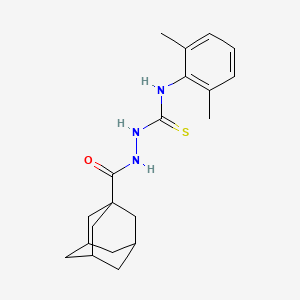
N-(5-chloro-2-methoxyphenyl)-1-pyrrolidinecarbothioamide
描述
N-(5-chloro-2-methoxyphenyl)-1-pyrrolidinecarbothioamide, also known as CPP or CPP-109, is a synthetic compound that has been extensively studied for its potential use in treating addiction and other neurological disorders. CPP-109 is a derivative of the naturally occurring compound gamma-hydroxybutyrate (GHB) and has been shown to inhibit the enzyme responsible for GHB metabolism, leading to increased levels of GHB in the brain.
作用机制
N-(5-chloro-2-methoxyphenyl)-1-pyrrolidinecarbothioamide-109 works by inhibiting the enzyme responsible for the metabolism of GHB, leading to increased levels of GHB in the brain. GHB is a neurotransmitter that has been shown to play a role in addiction and other neurological disorders. By increasing GHB levels in the brain, N-(5-chloro-2-methoxyphenyl)-1-pyrrolidinecarbothioamide-109 may help to reduce drug-seeking behavior and other symptoms of addiction.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-1-pyrrolidinecarbothioamide-109 has been shown to increase GHB levels in the brain, which may lead to changes in neurotransmitter activity and neuronal signaling. Studies have also shown that N-(5-chloro-2-methoxyphenyl)-1-pyrrolidinecarbothioamide-109 can reduce the activity of the dopamine reward pathway, which is thought to play a role in addiction.
实验室实验的优点和局限性
One advantage of N-(5-chloro-2-methoxyphenyl)-1-pyrrolidinecarbothioamide-109 is that it has been extensively studied in animal models of addiction, and clinical trials in humans have shown promising results. However, one limitation is that the long-term effects of N-(5-chloro-2-methoxyphenyl)-1-pyrrolidinecarbothioamide-109 on brain function and behavior are not well understood.
未来方向
Future research on N-(5-chloro-2-methoxyphenyl)-1-pyrrolidinecarbothioamide-109 could focus on further understanding its mechanism of action and how it affects neurotransmitter activity and neuronal signaling. Additionally, studies could investigate the potential use of N-(5-chloro-2-methoxyphenyl)-1-pyrrolidinecarbothioamide-109 in treating other neurological disorders, such as depression and anxiety. Finally, research could explore the development of new compounds based on N-(5-chloro-2-methoxyphenyl)-1-pyrrolidinecarbothioamide-109 that may have improved efficacy and fewer side effects.
科学研究应用
N-(5-chloro-2-methoxyphenyl)-1-pyrrolidinecarbothioamide-109 has been extensively studied for its potential use in treating addiction, particularly addiction to cocaine and alcohol. Studies have shown that N-(5-chloro-2-methoxyphenyl)-1-pyrrolidinecarbothioamide-109 can reduce drug-seeking behavior and relapse in animal models of addiction, and clinical trials in humans have shown promising results in reducing cocaine use.
属性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)pyrrolidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2OS/c1-16-11-5-4-9(13)8-10(11)14-12(17)15-6-2-3-7-15/h4-5,8H,2-3,6-7H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXXVQISVFRZSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=S)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)pyrrolidine-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-fluorophenyl)-12-(2-furyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B4115796.png)
![2-({N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B4115803.png)

![2-fluoro-N-[(4-methyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4115830.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dimethylbenzamide](/img/structure/B4115832.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-2-(phenylthio)propanamide](/img/structure/B4115839.png)
![N-(4-ethoxyphenyl)-2-[2-(2-methoxyphenoxy)propanoyl]hydrazinecarboxamide](/img/structure/B4115844.png)
![N-(5-chloro-2-phenoxyphenyl)-3-{4-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B4115852.png)
![N-(2-bromo-4,6-difluorophenyl)-2-[(5-{[(2,4-dichlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4115858.png)

![ethyl 2-({[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4115876.png)
![7-chloro-2-(3-methoxypropyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4115885.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B4115894.png)
![7-chloro-2-(2-methoxyethyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4115908.png)